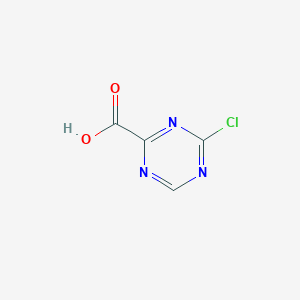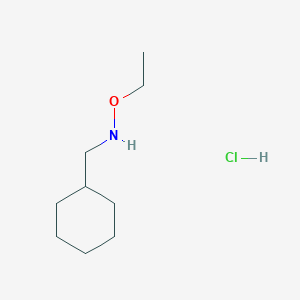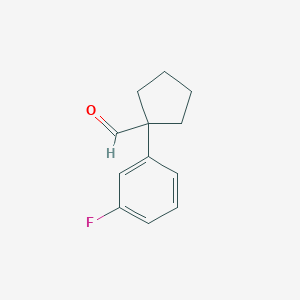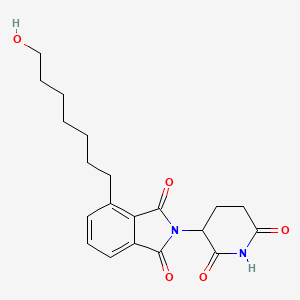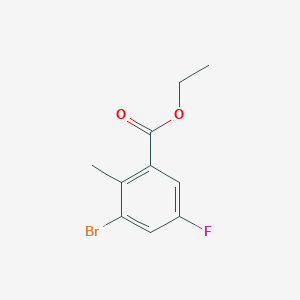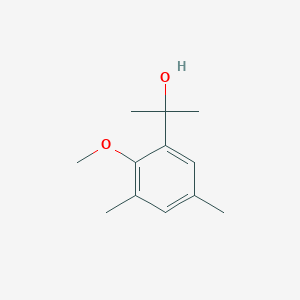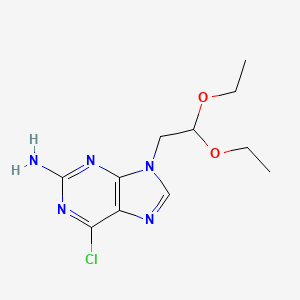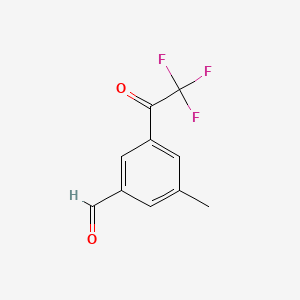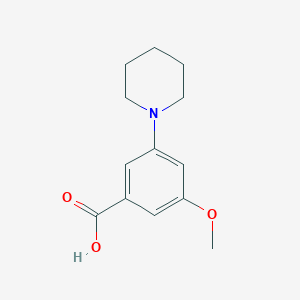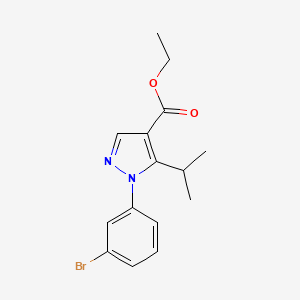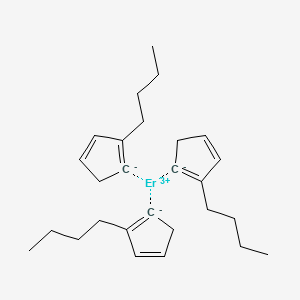
Tris(n-butylcyclopenta-dienyl)erbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tris(n-butylcyclopenta-dienyl)erbium can be synthesized through the reaction of erbium chloride with n-butylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often packaged in glass ampules or metal containers to prevent contamination and degradation .
化学反応の分析
Types of Reactions
Tris(n-butylcyclopenta-dienyl)erbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide.
Reduction: It can be reduced to form lower oxidation state erbium compounds.
Substitution: The butylcyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions include erbium oxide, lower oxidation state erbium compounds, and various substituted erbium complexes depending on the reagents and conditions used .
科学的研究の応用
Tris(n-butylcyclopenta-dienyl)erbium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and electronic devices
作用機序
The mechanism of action of tris(n-butylcyclopenta-dienyl)erbium involves its ability to interact with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in redox reactions and form stable complexes with other molecules. These interactions are crucial for its catalytic activity and other applications .
類似化合物との比較
Similar Compounds
Similar compounds to tris(n-butylcyclopenta-dienyl)erbium include:
- Tris(cyclopentadienyl)erbium
- Tris(methylcyclopentadienyl)erbium
- Tris(ethylcyclopentadienyl)erbium
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The n-butyl groups provide increased steric hindrance and stability compared to other cyclopentadienyl derivatives, making it particularly useful in certain catalytic and material science applications .
特性
分子式 |
C27H39Er |
|---|---|
分子量 |
530.9 g/mol |
IUPAC名 |
2-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4,7H,2-3,5-6H2,1H3;/q3*-1;+3 |
InChIキー |
SSGLSJLCCUXRIC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
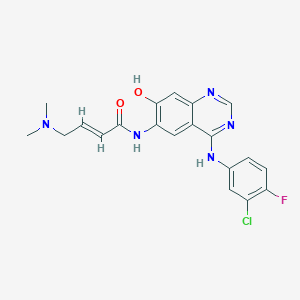
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
